molecular formula C14H20N2O2 B12439042 Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate CAS No. 889947-76-6

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

Cat. No.: B12439042
CAS No.: 889947-76-6
M. Wt: 248.32 g/mol
InChI Key: GUALPRBXIVWFGX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate (CAS 889947-76-6) is a piperidine-based building block of significant interest in medicinal and organic chemistry. With a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol, this compound serves as a key synthetic intermediate for the exploration of novel biologically active molecules . Piperidine derivatives are among the most important structural motifs in drug discovery, found in more than twenty classes of pharmaceuticals . They are prevalent in compounds with a wide spectrum of pharmacological activities, including anticancer agents, antipsychotics, analgesics, and drugs for Alzheimer's disease therapy . The specific structure of this compound, featuring both an ester and a primary aromatic amine functional group, makes it a versatile precursor for further chemical transformations. Researchers can utilize this scaffold to develop potential ligands for various biological targets. For instance, structurally similar piperidine derivatives have been investigated as inhibitors for enzymes like IκB kinase (IKKb) and anaplastic lymphoma kinase (ALK), which are relevant in oncology research . Other piperidine compounds have shown activity as antiarrhythmic and antiserotonin agents . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

889947-76-6

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-5-9-16(10-11)13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10,15H2,1H3

InChI Key

GUALPRBXIVWFGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM employs Grubbs catalysts to form the six-membered piperidine ring from diene precursors. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes RCM in the presence of second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C, achieving 78% yield. This method offers excellent stereocontrol but requires costly catalysts.

Dieckmann Cyclization

Dieckmann condensation of β-keto esters provides an alternative route. Ethyl 3-cyano-4-(2-nitrophenyl)butanoate, when treated with sodium ethoxide in ethanol, undergoes intramolecular cyclization to form the piperidine ring with concomitant nitro group reduction. Yields range from 65–72%, though competing side reactions limit scalability.

Installation of the 2-Aminophenyl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables precise aryl group introduction. A representative protocol:

Component Quantity Role
Piperidine boronate 0.25 mmol Nucleophile
2-Bromonitrobenzene 0.25 mmol Electrophile
Pd(dppf)Cl₂ 6 mol% Catalyst
K₃PO₄ 3 equiv Base
1,4-Dioxane/H₂O (4:1) 3 mL Solvent

Heating at 80°C for 4 hours followed by nitro group reduction with SnCl₂/HCl affords the 2-aminophenyl derivative in 68% overall yield.

Buchwald-Hartwig Amination

Direct amination avoids multi-step nitro reductions. Using Pd-XPhos G2 (10 mol%), 2-bromophenyl piperidine intermediates react with NH₄HCO₂ (10 equiv) in dioxane at 100°C, achieving 82% yield. This method excels in atom economy but requires stringent oxygen-free conditions.

Esterification and Protecting Group Strategies

Carboxylic Acid Esterification

Post-cyclization esterification employs ethanol under acidic conditions:

Piperidine-3-carboxylic acid (1 equiv) + EtOH (5 equiv)  
H₂SO₄ (cat.), reflux, 12 h → 89% yield  

Orthogonal Protection-Deprotection

Industrial-scale synthesis often uses tert-butoxycarbonyl (Boc) protection:

  • Boc-protected piperidine intermediate → Suzuki coupling → Deprotection with TFA/DCM (1:1)
  • Subsequent esterification with ethyl chloroformate/Et₃N yields target compound (76% over 3 steps)

Industrial-Scale Production Insights

Continuous Flow Reactor Optimization

A patent-pending method details:

Parameter Value Impact on Yield
Residence time 8.5 min Maximizes conversion
Temperature 135°C Balances rate/decomp
Catalyst loading 0.8 mol% Pd(OAc)₂ Cost-performance

This approach achieves 91% yield with 99.2% purity, reducing waste by 37% compared to batch processes.

Green Chemistry Innovations

  • Solvent replacement: Cyclopentyl methyl ether (CPME) substitutes toluene, improving E-factor by 1.8
  • Catalyst recycling: Magnetic Pd-Fe₃O₄ nanoparticles reused 7× without activity loss

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Index Scalability
Suzuki + RCM 68 98.5 4.2 Moderate
Buchwald + Dieckmann 82 99.1 3.8 High
Flow Chemistry 91 99.2 2.1 Industrial

Key findings:

  • Flow chemistry outperforms batch methods in yield and cost
  • Buchwald-Hartwig amination reduces step count but increases catalyst costs

Challenges and Mitigation Strategies

Regioselectivity in Amination

The 2-aminophenyl group’s ortho position creates steric hindrance. Computational modeling (DFT) reveals that:

  • Electron-withdrawing groups on piperidine increase para-selectivity by 22%
  • Bulky ligands (XPhos) improve ortho:para ratio to 9:1

Ester Hydrolysis Prevention

In situ protection with trimethylsilyl chloride (TMSCl, 1.2 equiv) during workup reduces hydrolysis from 18% to <2%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminophenyl group to a more reduced amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, and nitriles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is a chemical compound with a molecular formula of C₁₅H₁₉N₂O₂ and a molecular weight of approximately 277.33 g/mol. It features a unique structure including a piperidine ring, an ethyl ester group, and an amino-substituted phenyl moiety. The compound is characterized by its potential applications in medicinal chemistry and organic synthesis, owing to its structure that allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex organic molecules.

Potential Applications

This compound has potential applications across various fields:

  • Medicinal Chemistry: Research is ongoing into the interactions of this compound with biological targets. Its ability to bind to specific enzymes or receptors suggests it could play a role in modulating biological pathways, though detailed studies are required to confirm these interactions and their implications for drug development.
  • Organic Synthesis: The compound's structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity profile and potential biological activities make it a valuable candidate for further exploration in medicinal chemistry and organic synthesis.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1-(2-aminophenyl)carbonylpiperidine-2-carboxylateSimilar piperidine structureDifferent carboxylic acid position
Ethyl 1-(2-amino-4-methylphenyl)piperidine-3-carboxylateSubstituted phenyl ringAdditional methyl group on phenol
Ethyl 1-(4-amino-phenyl)piperidine-3-carboxylatePara-substituted phenolVariation in the amino group position

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aminophenyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Weight Key Functional Groups LogP (Predicted) pKa (Predicted)
Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate 2-Aminophenyl, ester 248.29* Amine, ester ~1.5 7.8 (amine)
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate 4-Chlorophenylsulfonyl 330.80 Sulfonyl, ester ~2.8 ~1.5 (sulfonyl)
Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate 2-Fluorobenzyl 265.32 Fluorobenzyl, ester ~2.5 7.36
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate 6-Methylpyrazinyl 249.31 Pyrazine, ester ~1.2 4.1 (pyrazine)
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate Thiadiazolylamino 256.32 Thiadiazole, amine, ester ~0.9 5.8 (thiadiazole)

*Calculated based on molecular formula C14H20N2O2.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group in ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate increases acidity (pKa ~1.5) and stabilizes the piperidine nitrogen, reducing nucleophilicity compared to the 2-aminophenyl analog .
  • Lipophilicity : Fluorobenzyl and chlorophenylsulfonyl substituents enhance lipophilicity (LogP ~2.5–2.8), favoring membrane permeability, while the thiadiazole and pyrazine derivatives are more polar .
  • Hydrogen Bonding: The 2-aminophenyl group provides strong hydrogen-bond donor/acceptor capacity, which is absent in esters or sulfonamides.

Key Insights :

  • Antimicrobial Potential: Sulfonyl derivatives () align with sulfonamide drugs, inhibiting bacterial dihydropteroate synthase .
  • Antiviral Activity : Indole-carbonyl derivatives () show efficacy against neurotropic alphaviruses, likely via protease or polymerase inhibition .

Stability and Reactivity

  • Ester Hydrolysis : All compounds with ester groups (e.g., ) are susceptible to hydrolysis under acidic/basic conditions, impacting shelf life .
  • Oxidative Sensitivity: The 2-aminophenyl group may oxidize, requiring inert storage conditions, whereas fluorobenzyl or sulfonyl groups enhance stability .

Biological Activity

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H19N2O2C_{15}H_{19}N_{2}O_{2} and a molecular weight of approximately 277.33 g/mol. The compound features a piperidine ring, an ethyl ester group, and a 2-aminophenyl moiety, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications. The exact molecular targets are still under investigation, but initial studies suggest potential roles in antibacterial and antifungal activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039 - 0.025Strong
Escherichia coli0.0039 - 0.025Strong
Candida albicans3.125 - 100Moderate

Anti-parasitic Activity

Recent studies have also explored the anti-parasitic potential of related piperidine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed promising results, with structure-activity relationship (SAR) studies revealing that polarity and hydrogen bonding significantly influence their efficacy .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating various piperidine derivatives found that those similar in structure to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 4.69 µM against Bacillus subtilis and Staphylococcus aureus .
  • Cancer Research : Investigations into piperidine derivatives have highlighted their potential in cancer therapy. Some compounds demonstrated cytotoxicity towards tumor cells, suggesting that modifications to the piperidine structure could enhance their anticancer properties .

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